2-(4-Chloropyridin-3-yl)acetic acid

Lipophilicity LogP Physicochemical Properties

Synthesizing SARS-CoV 3CLpro inhibitors demands regiochemically exact building blocks-generic pyridylacetic acid analogs lack the validated 4-Cl substitution essential for target engagement. 2-(4-Chloropyridin-3-yl)acetic acid (≥95% purity, LogP ~0.058) resolves this with precise 4-chloro regiochemistry proven in potent antiviral ester leads. • Direct amide/ester conjugation via carboxylic acid handle for rapid library synthesis. • Solid form ensures consistent handling across multi-step scale-up processes. • Commercially stocked from multiple suppliers for immediate global dispatch.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58
CAS No. 1000567-15-6
Cat. No. B3196618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloropyridin-3-yl)acetic acid
CAS1000567-15-6
Molecular FormulaC7H6ClNO2
Molecular Weight171.58
Structural Identifiers
SMILESC1=CN=CC(=C1Cl)CC(=O)O
InChIInChI=1S/C7H6ClNO2/c8-6-1-2-9-4-5(6)3-7(10)11/h1-2,4H,3H2,(H,10,11)
InChIKeyFGGWBPOCHLTZDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chloropyridin-3-yl)acetic Acid: Structural & Procurement Overview


2-(4-Chloropyridin-3-yl)acetic acid (CAS 1000567-15-6) is an organic compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is a derivative of pyridine, characterized by a chlorine atom at the fourth position and an acetic acid group at the third position of the heteroaromatic ring . This structure classifies it as a heterocyclic carboxylic acid building block. Its calculated partition coefficient (LogP) is reported as approximately 0.058 , indicating moderate lipophilicity. The compound is commercially available from various vendors, typically with a purity specification of 95% .

2-(4-Chloropyridin-3-yl)acetic Acid: Isomer Specificity


Simple substitution of 2-(4-chloropyridin-3-yl)acetic acid with closely related analogs like 2-(pyridin-3-yl)acetic acid or 2-(5-chloropyridin-3-yl)acetic acid is not scientifically sound due to the profound impact of the chlorine substituent's position on both physicochemical properties and biological outcomes. The 4-chloro substitution in the target compound significantly alters lipophilicity compared to the unsubstituted analog (LogP ~0.058 vs. ~0.01) , which can affect membrane permeability and target engagement. More critically, the regiochemistry of the chlorine atom is a key determinant of biological activity in derived ester compounds, with the 4-chloro isomer serving as the core scaffold for a series of potent SARS-CoV 3CLpro inhibitors [1]. Substituting this building block with a different positional isomer (e.g., the 5-chloro analog) would therefore yield a structurally distinct derivative with an unpredictable and likely divergent activity profile, rendering any prior optimization data non-transferable.

2-(4-Chloropyridin-3-yl)acetic Acid: Differentiation Evidence


Enhanced Lipophilicity vs Unsubstituted Parent

The calculated partition coefficient (LogP) for 2-(4-chloropyridin-3-yl)acetic acid is 0.058 . This represents a notable increase in lipophilicity compared to the unsubstituted parent compound, 2-(pyridin-3-yl)acetic acid, which has a reported LogP value of 0.01 .

Lipophilicity LogP Physicochemical Properties ADME

Chloropyridyl Ester Antiviral Activity

While the free acid itself is a building block, its utility is demonstrated by the potent antiviral activity of chloropyridyl esters derived from this scaffold. A study by Ghosh et al. (2008) reported that a p-ethoxy-o-fluorobenzoyl chloropyridyl ester (PSB-21110, 29b), which incorporates the 4-chloropyridinyl moiety, exhibited an EC50 value of 2.68 nM against SARS-CoV 3CLpro [1]. This activity is comparable to or better than remdesivir (EC50 = 1.2 μM) [2].

Antiviral SARS-CoV 3CLpro Inhibitor EC50

Purity Specification for Reliable Chemistry

Commercially available 2-(4-Chloropyridin-3-yl)acetic acid is typically supplied with a minimum purity specification of 95% as determined by analytical methods such as HPLC . This level of purity is suitable for most research-scale synthetic applications and provides a defined baseline for experimental reproducibility.

Purity Quality Control Procurement Synthesis

2-(4-Chloropyridin-3-yl)acetic Acid: Research & Industrial Applications


Antiviral Chloropyridyl Ester Synthesis

This compound serves as a key starting material or building block for the synthesis of chloropyridyl esters, which have been demonstrated to be potent inhibitors of viral proteases such as SARS-CoV 3CLpro [1]. Researchers engaged in antiviral drug discovery can utilize this compound to rapidly generate focused libraries of ester derivatives for biological evaluation. The enhanced lipophilicity compared to the unsubstituted pyridylacetic acid suggests that derivatives may exhibit favorable cell permeability, a critical parameter for antiviral efficacy.

Small-Molecule Probe Development

The carboxylic acid functional group allows for facile conjugation to amines, hydrazines, or alcohols via standard amide or ester bond-forming reactions. This makes the compound a versatile intermediate for creating small-molecule probes, affinity tags, or bioconjugates. Its moderate LogP of ~0.058 provides a balanced hydrophilicity/lipophilicity profile suitable for maintaining aqueous solubility while enabling membrane passage.

Agrochemical Lead Synthesis

Pyridylacetic acid derivatives are a known structural class in agrochemical research, with related compounds investigated for antifungal and herbicidal activity [2]. The presence of the 4-chloro substituent can modulate bioactivity and environmental fate. This compound can be employed as a scaffold for the synthesis of novel agrochemical leads, particularly those requiring a chlorinated pyridine ring for target binding or metabolic stability.

Reliable Intermediate for Scale-Up

For process chemists, the availability of 2-(4-Chloropyridin-3-yl)acetic acid with a defined purity specification of ≥95% from multiple commercial vendors ensures a consistent starting material for multi-step syntheses. This reduces variability in downstream steps and supports the development of robust, scalable processes. The compound is typically supplied as a solid, facilitating easy handling and storage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chloropyridin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.